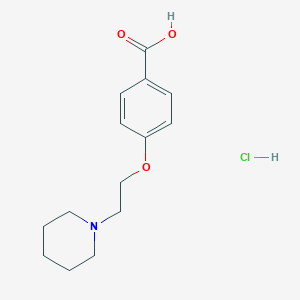

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075

Key on ui cas rn:

84449-80-9

M. Wt: 285.76 g/mol

InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05750688

Procedure details

To a 2000 gallon tank were added: 1320 L of amyl acetate, 167.42 kg of methyl 4-hydroxybenzoate, 408.6 kg of potassium carbonate, and 283.5 kg of β-chloroethylpiperidine hydrochloride. The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis indicated complete consumption of the methyl 4-hydroxybenzoate. The tank was cooled to less than 50° C. 880 L of deionized water were added to the tank. The layers were separated and the aqueous layer was discarded. In a glass lined tank was mixed 367 L of food grade hydrochloric acid and 184 L of deionized water. The acid mixture was combined with the organic layer. The layers were separated and the organic layer was discarded. The mixture of the intermediate ester in aqueous acid heated to reflux until HPLC suggested no further consumption of the ester (13 hours). The mixture was cooled to less than 40° C. 550 L of acetone was added to the mixture and the mixture was cooled to 0° C.-5° C. and stirred for 1 hour. The product was collected by filtration on a centrifuge. The wet cake was rinsed on the centrifuge with 400 L of acetone. The product was dried in a rotary vacuum (double cone) dryer at less than 500 C and 25-27 inches in mercury. Yield was 91% of theoretical.

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[Cl:19][CH2:20][CH2:21][N:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C(OCCCCC)(=O)C>[ClH:19].[N:22]1([CH2:21][CH2:20][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:1.2.3,4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

167.42 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C(=O)OC)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

408.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

283.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClCCN1CCCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

1320 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a 2000 gallon tank were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the methyl 4-hydroxybenzoate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The tank was cooled to less than 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

880 L of deionized water were added to the tank

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was mixed 367 L of food grade hydrochloric acid and 184 L of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture of the intermediate ester in aqueous acid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux until HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no further consumption of the ester (13 hours)

|

|

Duration

|

13 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to less than 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

550 L of acetone was added to the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 0° C.-5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was collected by filtration on a centrifuge

|

WASH

|

Type

|

WASH

|

|

Details

|

The wet cake was rinsed on the centrifuge with 400 L of acetone

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The product was dried in a rotary vacuum (double cone) dryer at less than 500 C and 25-27 inches in mercury

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 91% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |